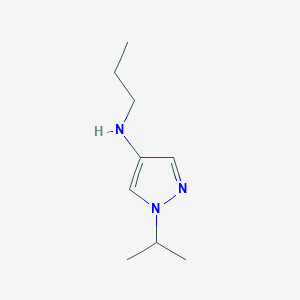

1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-propan-2-yl-N-propylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-4-5-10-9-6-11-12(7-9)8(2)3/h6-8,10H,4-5H2,1-3H3 |

InChI Key |

XUKDQYFPQLEBMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Propyl Halide Alkylation

Reagents and Conditions :

-

Propyl bromide (1.2 eq) as the alkylating agent.

-

Base : KCO or NaH in anhydrous DMF or THF.

Procedure :

-

Dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine (1 eq) in DMF.

-

Add KCO (2 eq) and propyl bromide (1.2 eq).

-

Heat at 80°C for 8 hours.

-

Purify via column chromatography (ethyl acetate/hexane).

Industrial-Scale Alkylation

Industrial methods optimize solvent recovery and use continuous flow reactors. For example:

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

Solvent : Toluene or xylene.

-

Yield : >85% with >98% purity.

Reductive Amination of 4-Keto Intermediate

This two-step method involves synthesizing a ketone intermediate followed by reductive amination with propylamine.

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-one

Reagents :

Reductive Amination with Propylamine

Conditions :

-

Propylamine (1.5 eq), NaBHCN (1.2 eq) in MeOH.

Catalytic N-Alkylation via Borrowing Hydrogen Methodology

This method utilizes transition metal catalysts to facilitate N-alkylation using propanol, avoiding stoichiometric reagents.

Iridium-Catalyzed Alkylation

Catalyst System :

-

[Ir(Cp)Cl]* (2 mol%) with XantPhos ligand (4 mol%).

-

Base : KOtBu (1.5 eq).

Reaction Pathway :

-

Dehydrogenation of propanol to propionaldehyde.

-

Formation of an imine intermediate with the pyrazole amine.

-

Reduction of the imine to the alkylated amine.

Yield : 88–92% with >99% selectivity.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | KCO, DMF, 80°C | 65–78% | >95% | Moderate |

| Reductive Amination | NaBHCN, MeOH | 70–82% | >90% | Laboratory-scale |

| Catalytic Borrowing H | Ir/XantPhos, toluene | 88–92% | >99% | Industrial |

Key Findings :

-

Catalytic alkylation offers superior yields and avoids hazardous alkyl halides.

-

Direct alkylation is cost-effective but generates stoichiometric waste.

-

Reductive amination requires pre-functionalized intermediates, limiting practicality.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

N-Alkylation of pyrazoles often competes with O-alkylation. Strategies to enhance selectivity include:

Purification Difficulties

The product’s lipophilicity complicates isolation. Solutions include:

-

Crystallization : Use hexane/ethyl acetate mixtures.

-

Chromatography : Silica gel with gradient elution (2–5% MeOH in CHCl).

Industrial Production Insights

Large-scale synthesis prioritizes:

-

Solvent Recycling : Toluene and DMF recovery systems.

-

Process Automation : Continuous flow reactors enhance reproducibility.

Emerging Methodologies

Chemical Reactions Analysis

1-(Propan-2-yl)-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Scientific Research Applications

Androgen Receptor Modulation

One of the most significant applications of this compound is in the development of tissue-selective androgen receptor modulators (SARMs). SARMs are designed to selectively activate androgen receptors in muscle and bone while minimizing effects on other tissues, which can lead to fewer side effects compared to traditional anabolic steroids.

- Case Study : A patent describes the utility of 1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine as a potent androgen receptor antagonist. The compound demonstrated high affinity and strong antagonistic activity in androgen receptor overexpressing cells, effectively inhibiting the proliferation of prostate cancer cell lines. This suggests its potential use in treating AR-dependent cancers such as prostate cancer .

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications, particularly against bacterial and fungal strains.

- Data Table: Antimicrobial Activity

| Compound | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MSSA) | 4 - 16 | |

| This compound | Aspergillus niger | 16 - 32 |

In studies, compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin.

PRMT5 Inhibition

The compound has been explored for its role as a PRMT5 inhibitor, which is crucial in various cellular processes including gene regulation and signal transduction.

- Case Study : In biochemical assays, derivatives of pyrazole compounds have been shown to inhibit PRMT5 with high potency. The structural modifications involving the pyrazole ring significantly enhance the selectivity and efficacy of these compounds .

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound indicates favorable characteristics for drug development.

- Data Table: ADMET Properties

| Property | Value |

|---|---|

| Solubility | High |

| Toxicity | Low |

| Bioavailability | Moderate |

These properties suggest that the compound could be developed further into a pharmaceutical agent with potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine with structurally related pyrazole and pyrrole derivatives from the provided evidence. Key differences in substituents, synthetic yields, and physicochemical properties are highlighted.

| Compound Name | Core Structure | Position 1 Substituent | Position 4 Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield | Key Data |

|---|---|---|---|---|---|---|---|

| This compound (Target) | Pyrazole | Propan-2-yl | N-Propylamine | ~195.3 (calculated) | Not reported | N/A | Inferred lipophilicity due to alkyl chains; no experimental data available. |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Pyridin-3-yl | N-Cyclopropylamine | 256.3 | 104.0–107.0 | 17.9% | HRMS (ESI) m/z 215 ([M+H]⁺); NMR confirms structure. |

| 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Pyridin-3-yl | N-(3-(Methylthio)propyl)amine | ~294.4 (calculated) | Not reported | Not given | IR absorption at 3298 cm⁻¹ (N–H stretch); δ 8.87 ppm in ¹H NMR. |

| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | Pyrrole | 1-Methyl | N-(Propan-2-yl)methylamine | ~204.7 (calculated) | Not reported | N/A | Hydrochloride salt; InChIKey: LXWAYXTVJUYKRY-UHFFFAOYSA-N. |

| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | Pyrrole | 1-Methyl | N-Propylmethylamine | ~190.7 (calculated) | Not reported | N/A | Registry number: 1240568-74-4; InChIKey: LSMCTSVJGVEFDC-UHFFFAOYSA-N. |

Key Observations:

Core Heterocycle Influence: Pyrazole derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) often exhibit higher polarity and lower lipophilicity compared to pyrrole analogs due to the pyrazole’s aromatic nitrogen atoms . This may enhance solubility in polar solvents.

Substituent Effects :

- Position 1 : The propan-2-yl group in the target compound likely increases steric bulk compared to pyridin-3-yl or methyl substituents in analogs. This could hinder intermolecular interactions, lowering melting points relative to cyclopropyl or pyridinyl derivatives .

- Position 4 : The N-propylamine group in the target compound may enhance membrane permeability compared to N-cyclopropyl or N-(methylthio)propyl groups, as seen in analogs .

Synthetic Challenges :

- Pyrazole amines with bulky substituents (e.g., pyridin-3-yl) often require harsh reaction conditions (e.g., copper catalysis, elevated temperatures) and result in modest yields (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) . The target compound’s synthesis may face similar challenges.

Physicochemical Data Gaps :

- Experimental data for the target compound (e.g., melting point, solubility) are absent in the provided evidence. Predictions based on analogs suggest a melting point range of 80–100°C and moderate aqueous solubility.

Biological Activity

1-(Propan-2-yl)-N-propyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole class, characterized by its unique structure that enhances its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory research.

The molecular formula of this compound is C9H17N3, with a molecular weight of 167.25 g/mol. The presence of both propan-2-yl and N-propyl substituents contributes to its lipophilicity, making it suitable for interactions with hydrophobic biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction often involves hydrogen bonding and hydrophobic interactions, which modulate enzymatic pathways and influence various biological processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance, it has been reported to display minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the activity of certain inflammatory mediators, thus providing potential therapeutic benefits in conditions characterized by excessive inflammation. The mechanism likely involves modulation of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in inflammatory responses .

Table 1: Summary of Biological Activities

Detailed Research Findings

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was highlighted for its potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt biofilm formation further enhances its therapeutic potential against chronic infections caused by biofilm-forming pathogens .

Moreover, in cancer research, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro, suggesting a potential role in cancer therapeutics. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly enhance anticancer properties .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine?

A common approach involves coupling pyrazole derivatives with alkylamines under catalytic conditions. For example, copper-catalyzed Ullmann-type coupling (e.g., using CuBr and cesium carbonate in DMSO at 35°C for 48 hours) can introduce the propylamine substituent. Purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradient) yields the product . Adjusting stoichiometry of cyclopropanamine or propylamine derivatives may optimize regioselectivity.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts (e.g., pyrazole C4-amine protons at δ ~6.5–7.5 ppm, propyl chain protons at δ ~0.8–1.5 ppm) .

- HRMS (ESI) : To verify molecular weight (e.g., m/z calculated for C₉H₁₈N₄: 190.15) .

- IR Spectroscopy : To identify amine N-H stretches (~3298 cm⁻¹) and pyrazole ring vibrations .

Advanced: How can researchers resolve contradictions in reported spectral data for pyrazole-4-amine derivatives?

Discrepancies in NMR or HRMS data may arise from solvent effects, tautomerism, or impurities. Solutions include:

- Cross-validating with 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm connectivity .

- Repeating synthesis under anhydrous conditions to minimize side reactions.

- Comparing with structurally analogous compounds (e.g., 3-methyl-N-propyl derivatives) to identify substituent-induced shifts .

Advanced: What strategies optimize reaction yield for N-alkylation of pyrazole-4-amine derivatives?

Yield optimization involves:

- Catalyst Screening : Testing Cu(I) vs. Pd-based catalysts (e.g., CuBr vs. Pd(OAc)₂) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates .

- Temperature Control : Prolonged heating (e.g., 35–60°C for 48–72 hours) ensures complete conversion .

- Protecting Groups : Introducing tert-butyldimethylsilyl (TBS) or trimethylsilyl (TMS) groups to prevent side reactions at reactive sites .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- DFT Calculations : To map electron density distribution and identify nucleophilic/electrophilic sites on the pyrazole ring .

- Molecular Docking : To simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

- Pharmacophore Modeling : To design derivatives with enhanced bioactivity by aligning functional groups (amine, pyrazole) with target pharmacophores .

Basic: What crystallization techniques confirm the compound’s 3D structure?

Single-crystal X-ray diffraction is the gold standard:

- Crystal Growth : Slow evaporation of saturated solutions in ethanol/water mixtures.

- Data Collection : Using a diffractometer (e.g., Enraf–Nonius CAD-4) to measure lattice parameters (e.g., triclinic system with α ≈ 79.9°, β ≈ 78.8°) .

- Refinement : Software like SHELXL refines bond lengths/angles (e.g., C-N bond ~1.35 Å) to validate the structure .

Advanced: How to design biological activity assays for this compound?

- Antimicrobial Testing : Follow protocols for pyrazole derivatives, such as broth microdilution (MIC determination against S. aureus or E. coli) .

- Enzyme Inhibition : Use fluorometric assays (e.g., measuring IC₅₀ against kinases or cytochrome P450 isoforms) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) .

Advanced: How to address low solubility in aqueous media for in vitro studies?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Salt Formation : React with HCl to form water-soluble hydrochloride salts .

- Prodrug Design : Introduce hydrophilic groups (e.g., morpholine or PEG chains) .

Advanced: What analytical workflows validate purity for publication or regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.